2-(2-Carboxyvinyl)benzeneboronicacid
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Overview
Description
2-(2-Carboxyvinyl)benzeneboronic acid is an organic compound with the molecular formula C9H9BO4 and a molecular weight of 191.98 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . The structure of 2-(2-Carboxyvinyl)benzeneboronic acid includes a boronic acid group attached to a benzene ring, which is further substituted with a carboxyvinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyvinyl)benzeneboronic acid typically involves the reaction of a suitable boronic acid precursor with a carboxyvinyl group. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide . The reaction conditions usually include a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as ethanol or water). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of 2-(2-Carboxyvinyl)benzeneboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as crystallization, distillation, or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Carboxyvinyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carboxyvinyl group can be reduced to form the corresponding alcohol or alkane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohols or alkanes.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
2-(2-Carboxyvinyl)benzeneboronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a molecular probe for detecting biological molecules.
Medicine: Explored for its potential in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Carboxyvinyl)benzeneboronic acid in Suzuki-Miyaura coupling involves the following steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Contains a phenyl group instead of a carboxyvinyl group.
Vinylboronic acid: Contains a vinyl group instead of a carboxyvinyl group.
Carboxyphenylboronic acid: Contains a carboxyphenyl group instead of a carboxyvinyl group.
Uniqueness
2-(2-Carboxyvinyl)benzeneboronic acid is unique due to its combination of a boronic acid group with a carboxyvinyl group, which imparts distinct reactivity and properties. This makes it particularly useful in specific synthetic applications, such as the formation of complex biaryl structures through Suzuki-Miyaura coupling .
Properties
Molecular Formula |
C9H9BO4 |
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Molecular Weight |
191.98 g/mol |
IUPAC Name |
3-(2-boronophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H9BO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6,13-14H,(H,11,12) |
InChI Key |
OPFDGNUJQALQFL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C=CC(=O)O)(O)O |
Origin of Product |
United States |
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